molecular formula C17H17NO4S B6292386 4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97% CAS No. 1357626-00-6

4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%

Cat. No. B6292386
CAS RN: 1357626-00-6
M. Wt: 331.4 g/mol
InChI Key: BOCXPQQPWOKDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97% (4,5-DHP-2-POPM) is a synthetic compound belonging to the oxazolemethanol family. It is a colorless crystalline solid with a melting point of 174-176 °C and a boiling point of 340-342 °C. 4,5-DHP-2-POPM is an important intermediate for the synthesis of various pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

4,5-DHP-2-POPM has been used in various scientific research applications. It has been used in the synthesis of novel benzoxazole and benzimidazole derivatives, which are potential anti-inflammatory and anti-cancer agents. It has also been used in the synthesis of novel benzimidazole derivatives, which have been shown to possess anti-HIV activity. Additionally, 4,5-DHP-2-POPM has been used in the synthesis of novel benzoxazole derivatives, which have been shown to possess anti-malarial activity.

Mechanism of Action

The mechanism of action of 4,5-DHP-2-POPM is not well understood. However, it is believed that the compound acts by forming a covalent bond with a target molecule, which leads to the inhibition of the target molecule's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-DHP-2-POPM are not well understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, anti-HIV, and anti-malarial activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4,5-DHP-2-POPM in laboratory experiments include its high purity (97%) and its low cost. However, it should be noted that the compound is not water soluble, so it must be dissolved in an organic solvent before use. Additionally, the compound is not very stable and should be stored in a cool, dry place.

Future Directions

Future research on 4,5-DHP-2-POPM should focus on further elucidating its mechanism of action and identifying its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of the compound in the synthesis of novel pharmaceuticals and other organic compounds. Finally, research should be conducted to improve the stability of the compound and to develop methods to make it more water soluble.

Synthesis Methods

The synthesis of 4,5-DHP-2-POPM can be achieved by the reaction of 4-methylsulfonylphenol and 2-phenyl-4-oxazolemethanol in the presence of an acid catalyst. The reaction is carried out at a temperature of 70-90 °C for a period of 4-6 hours. The reaction yields 4,5-DHP-2-POPM as a white crystalline solid with a purity of 97%.

properties

IUPAC Name

[5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-19)18-17(22-16)13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCXPQQPWOKDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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